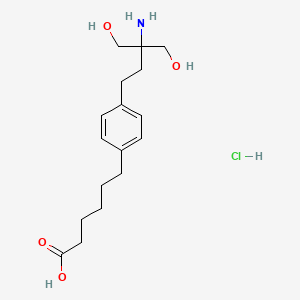

FTY720 Hexanoic Acid Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FTY720 Hexanoic Acid Hydrochloride is a product offered by several scientific research companies . It’s used in proteomics research .

Synthesis Analysis

The synthesis of FTY720 involves a series of steps. A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method . The key steps involve an iron-catalyzed cross-coupling reaction and a Wittig reaction . The advantages of this synthesis include readily available starting materials, inexpensive reagents, simple operations, and good yields .Molecular Structure Analysis

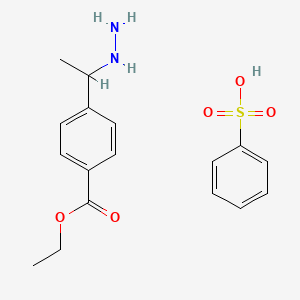

The molecular formula of FTY720 Hexanoic Acid Hydrochloride is C17H27NO4•HCl, and its molecular weight is 345.86 . It interacts with dimyristoylphosphatidylcholine (DMPC) multilamellar vesicles (MLVs) as a drug molecule carrier by investigating the structural changes, solubilisation effect, and thermotropic phase behaviour .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FTY720 include an iron-catalyzed cross-coupling reaction and a Wittig reaction . These reactions are key to the formation of FTY720.Physical And Chemical Properties Analysis

FTY720 induces a marked change in the DMPC MLVs’ structure and solubilises the lipid membrane with the increase in concentration of FTY720 . It also broadens and shifts the phase transition temperature of the DMPC MLVs to a lower temperature .Mecanismo De Acción

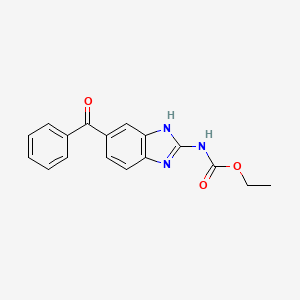

FTY720, or Fingolimod, is a Sphingosine-1-Phosphate (S1P) lipid mediator that has been proven to be effective in reducing lymphocyte egress from lymph nodes to stop lymphocyte infiltration into the efferent lymph, which is used to treat relapsing multiple sclerosis . The hydroxy head group of FTY720 has been shown to bind Glu206 and Lys209 in PP2A .

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4.ClH/c18-17(12-19,13-20)11-10-15-8-6-14(7-9-15)4-2-1-3-5-16(21)22;/h6-9,19-20H,1-5,10-13,18H2,(H,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATFSDUKMOHUEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)CCC(CO)(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747838 |

Source

|

| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FTY720 Hexanoic Acid Hydrochloride | |

CAS RN |

896472-94-9 |

Source

|

| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)

![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)